1-[6-(Bromomethyl)pyridin-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Bromomethyl)pyridin-2-YL]ethanone, also known as 2-acetyl-6-bromomethylpyridine, is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with an ethanone group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethanone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridine derivatives, while oxidation can produce pyridine carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-[6-(Bromomethyl)pyridin-2-YL]ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[6-(Bromomethyl)pyridin-2-YL]ethanone depends on its specific application and the molecular targets involvedThe pyridine ring can participate in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological activity and its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:
2-acetyl-6-methylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-bromo-6-methylpyridine: Contains a bromine atom directly attached to the pyridine ring, leading to different substitution patterns.
1-(6-hydroxymethylpyridin-2-yl)ethanone:
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
476454-75-8 |
---|---|
Molekularformel |
C8H8BrNO |
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-[6-(bromomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
SDECKBOHRPKYMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.